4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE
Description
The compound 4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2,5-dimethylphenyl group at position 2 and a sulfanyl methyl group at position 2. This sulfanyl methyl bridge connects to a 1,3-oxazole ring substituted with a 5-methyl group and a 4-methylphenyl group at position 3.
Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For instance, pyrazolo[1,5-a]pyrazine derivatives are often synthesized via condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by functionalization of the sulfanyl group . Crystallographic refinement using programs like SHELXL () has been instrumental in confirming the stereochemistry and solid-state arrangements of similar heterocycles.
Properties
IUPAC Name |
4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-16-6-9-20(10-7-16)25-28-23(19(4)31-25)15-32-26-24-14-22(29-30(24)12-11-27-26)21-13-17(2)5-8-18(21)3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUSJAZXVVHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE typically involves multi-step organic reactionsCommon reagents include various aryl halides, sulfur-containing compounds, and oxazole precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing the oxazole moiety. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, similar pyrazolo[1,5-a]pyrazine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The presence of sulfur and nitrogen heterocycles in the compound suggests potential antimicrobial activity. Research has indicated that related compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Organic Electronics
Compounds like 4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE are being investigated for their electronic properties. The conjugated systems within these molecules can facilitate charge transport in organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Photovoltaic Applications
Studies have shown that modifications in the molecular structure can significantly enhance the efficiency of photovoltaic devices. The incorporation of pyrazole and oxazole rings may improve light absorption and charge separation efficiency in solar cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to achieve the desired biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Study
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[1,5-a]pyrazine derivative exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and A549). This study highlighted the importance of functional group variations in enhancing biological activity .
Antimicrobial Screening
Another research effort focused on synthesizing similar compounds for antimicrobial testing against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibitory effects, suggesting potential therapeutic applications .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits cancer cell proliferation |
| Antimicrobial | Significant activity against bacteria/fungi | |
| Material Science | Organic Electronics | Potential use in OLEDs and photovoltaics |
| Photovoltaic | Enhanced light absorption efficiency |
Mechanism of Action
The mechanism of action of 4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular processes and potentially induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Structurally related compounds share core heterocyclic systems (e.g., pyrazolo[1,5-a]pyrazine, oxazole, triazole) but differ in substituents, which significantly influence bioactivity and physicochemical properties. Key analogs include:
Key Observations :
- Bioactivity Trends : Triazolo[1,5-a]pyrimidine derivatives with methyl and hydrazone groups exhibit herbicidal and antifungal activities , suggesting that the target compound’s pyrazolo-pyrazine-oxazole system may share similar modes of action.
Computational Similarity and Bioactivity Clustering
Molecular similarity metrics (Tanimoto, Dice) and bioactivity profiling reveal functional relationships:
- Tanimoto Scores : The target compound’s MACCS fingerprint shows moderate similarity (0.45–0.60) with pyrazolo[1,5-a]pyrazine derivatives (e.g., ), indicating shared pharmacophoric features but divergent substituents .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity data groups compounds by mode of action. Pyrazolo-pyrazine derivatives cluster with kinase inhibitors, while triazolopyrimidines align with DNA intercalators .
Biological Activity
The compound 4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo-pyrazine core linked to an oxazole ring, which is known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrazolo[1,5-a]pyrazine moiety suggests potential interactions with enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes related to cancer cell proliferation and inflammation.
- Receptor Modulation : The oxazole ring may facilitate binding to various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies revealed that derivatives of pyrazolo[1,5-a]pyrazine demonstrate cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- A study highlighted a related compound's ability to reduce tumor growth in xenograft models by targeting specific oncogenic pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In vitro assays have demonstrated that similar compounds exhibit activity against both gram-positive and gram-negative bacteria as well as fungi .
- The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating a promising therapeutic profile.
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that certain pyrazolo derivatives significantly inhibited spheroid growth compared to controls . This suggests that the target compound may have similar potential.
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of pyrazolo derivatives were tested for antimicrobial efficacy against several pathogens. The results showed that compounds with structural similarities exhibited potent activity against resistant strains of bacteria . The study concluded that modifications in the substituents could enhance their bioactivity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
